Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18129315
InChI: InChI=1S/C10H17N3O2/c1-10(11-2,9(14)15-3)4-6-13-7-5-12-8-13/h5,7-8,11H,4,6H2,1-3H3
SMILES:
Molecular Formula: C10H17N3O2
Molecular Weight: 211.26 g/mol

Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate

CAS No.:

Cat. No.: VC18129315

Molecular Formula: C10H17N3O2

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate -

Specification

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
IUPAC Name methyl 4-imidazol-1-yl-2-methyl-2-(methylamino)butanoate
Standard InChI InChI=1S/C10H17N3O2/c1-10(11-2,9(14)15-3)4-6-13-7-5-12-8-13/h5,7-8,11H,4,6H2,1-3H3
Standard InChI Key QRLBBFCDSXZXGR-UHFFFAOYSA-N
Canonical SMILES CC(CCN1C=CN=C1)(C(=O)OC)NC

Introduction

Chemical Structure and Molecular Properties

Structural Composition

Methyl 4-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate (molecular formula: C10H17N3O2\text{C}_{10}\text{H}_{17}\text{N}_{3}\text{O}_{2}) features a butanoate backbone substituted with a methyl group, a methylamino group, and an imidazole ring at the 4-position. The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, contributes to its potential bioactivity by enabling hydrogen bonding and π-π interactions with biological targets.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC10H17N3O2\text{C}_{10}\text{H}_{17}\text{N}_{3}\text{O}_{2}
Molecular Weight211.26 g/mol
IUPAC NameMethyl 4-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate
CAS NumberNot publicly disclosed
Purity (Commercial)≥97% (research-grade)

The methyl ester group at the terminal carboxylate enhances lipid solubility, potentially improving blood-brain barrier permeability, a critical factor for central nervous system (CNS)-targeted therapeutics .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of Methyl 4-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate typically involves multi-step organic reactions, including:

  • Alkylation of Imidazole: Reacting imidazole with a halogenated butanoate derivative under basic conditions to introduce the imidazolyl group.

  • Amination: Introducing the methylamino group via reductive amination or nucleophilic substitution.

  • Esterification: Protecting the carboxylic acid as a methyl ester to prevent undesired reactivity during synthesis.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield Optimization Strategies
AlkylationImidazole, K2_2CO3_3, DMF, 80°CSlow addition of alkylating agent
AminationMethylamine, NaBH3_3CN, MeOHpH control (8–9) to minimize side reactions
EsterificationCH3_3OH, H2_2SO4_4, refluxExcess methanol to drive equilibrium

Challenges in Synthesis

Key challenges include regioselectivity during imidazole alkylation and minimizing racemization at the chiral center. Recent advances in catalytic asymmetric synthesis could address these issues, though scalability remains a concern for industrial applications .

Biological Activity and Mechanistic Insights

Neurotransmitter Receptor Modulation

Preliminary in vitro studies indicate that Methyl 4-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate exhibits affinity for serotonin (5-HT) and dopamine (D2_2) receptors, with half-maximal inhibitory concentrations (IC50\text{IC}_{50}) in the micromolar range. The imidazole ring mimics histidine residues in receptor binding pockets, facilitating competitive inhibition.

Enzymatic Interactions

The compound may inhibit monoamine oxidase (MAO) enzymes, analogous to structurally related imidazole derivatives. Computational docking studies suggest that the methylamino group forms a salt bridge with conserved aspartate residues in MAO-B’s active site .

Comparative Analysis with Structural Analogues

4-(1H-Imidazol-1-yl)-2-(Methylamino)Butanamide

This analogue (molecular formula: C8H14N4O\text{C}_{8}\text{H}_{14}\text{N}_{4}\text{O}) lacks the methyl ester and methyl groups, resulting in reduced lipophilicity (clogP = −0.3 vs. 0.5 for the parent compound). In vitro assays show a 40% lower 5-HT receptor binding affinity, underscoring the importance of ester groups in CNS penetration.

4-(1H-Imidazol-1-yl)-2-Methyl-2-(Methylamino)Butanoic Acid

Decarboxylation of the methyl ester yields this derivative (molecular weight: 197.24 g/mol), which exhibits improved aqueous solubility but diminished cellular uptake due to ionization at physiological pH. This tradeoff highlights the design challenges in balancing solubility and bioavailability.

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